molecular formula C18H22N2O6S2 B6560221 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide CAS No. 946283-68-7

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No. B6560221
CAS RN: 946283-68-7
M. Wt: 426.5 g/mol
InChI Key: IDRFEYJQRRPRON-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as tetrahydroquinolines . Tetrahydroquinolines are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine ring, and is fully hydrogenated .


Molecular Structure Analysis

The molecular structure of similar compounds shows a tetrahydroquinoline core with a methanesulfonyl group attached to one of the nitrogen atoms . The benzene ring is substituted with methoxy groups and a sulfonamide group .


Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction . The sulfonamide group can react with bases and nucleophiles, while the methoxy groups can be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of the sulfonamide and methanesulfonyl groups likely make this compound polar and potentially soluble in polar solvents . The exact properties would need to be determined experimentally.

Safety and Hazards

Again, without specific data, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it, and any waste should be disposed of according to local regulations .

Future Directions

The future directions for research on this compound would likely involve studying its biological activity and potential uses in medicine or other fields . This could involve in vitro and in vivo studies, as well as potentially the development of new synthetic routes .

properties

IUPAC Name

2,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-25-15-7-9-17(26-2)18(12-15)28(23,24)19-14-6-8-16-13(11-14)5-4-10-20(16)27(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRFEYJQRRPRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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